2-Isopropoxy-5-nitropyrimidine
Description
2-Isopropoxy-5-nitropyrimidine is a nitro-substituted pyrimidine derivative featuring an isopropoxy group at position 2 and a nitro group at position 4. The nitro group confers strong electron-withdrawing characteristics, making it a candidate for electrophilic substitution reactions or intermediates in pharmaceutical synthesis.
Properties
CAS No. |
14998-03-9 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-nitro-2-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9N3O3/c1-5(2)13-7-8-3-6(4-9-7)10(11)12/h3-5H,1-2H3 |
InChI Key |
YDMHSWDPHUXWJO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC=C(C=N1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)[N+](=O)[O-] |
Synonyms |
Pyrimidine, 2-isopropoxy-5-nitro- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects: Nitro groups enhance the acidity of adjacent protons, facilitating deprotonation in catalytic reactions. This is less pronounced in bromo or amino analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
